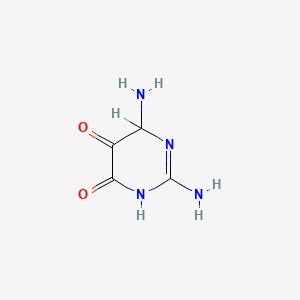
2,5-Diamino-4,5-diketopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diamino-4,5-diketopyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diamino-4,5-diketopyrimidine can be achieved through various methods. One common approach involves the reaction of guanidine with malonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions: 2,5-Diamino-4,5-diketopyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction can produce different reduced forms of the compound .
科学研究应用
2,5-Diamino-4,5-diketopyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
作用机制
The mechanism of action of 2,5-Diamino-4,5-diketopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation .
相似化合物的比较
2,5-Diamino-4,6-diketopyrimidine: This compound is structurally similar but has different chemical properties and applications.
2,4-Diaminobutyric acid: Another related compound with distinct biological activities.
β-Cyano-L-alanine: A compound with similar structural features but different toxicological properties.
Uniqueness: 2,5-Diamino-4,5-diketopyrimidine is unique due to its specific chemical structure and the range of reactions it can undergo.
生物活性
2,5-Diamino-4,5-diketopyrimidine (also known as DADK) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an overview of its biological activity, including structure-activity relationships, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C4H6N4O2, and it features a pyrimidine ring with two amino groups at positions 2 and 5, and keto groups at positions 4 and 5. This unique structure is crucial for its biological activity.
Overview
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism primarily involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria and fungi.
Case Studies
-
Inhibition of Bacterial Growth :
- A study demonstrated that derivatives of DADK showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a Ki value for Escherichia coli DHFR that was 13 times lower than the control trimethoprim, indicating high selectivity for the bacterial enzyme .
- The compound's effectiveness against anaerobic bacteria such as Bacteroides species was also noted, suggesting broad-spectrum activity .
- Antifungal Activity :
Structure-Activity Relationships (SAR)
The biological activity of DADK is heavily influenced by modifications to its structure. Research has shown that increasing alkyl chain lengths at specific positions on the pyrimidine ring can enhance potency. For example:
| Compound | Alkyl Chain Length | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | 1 Carbon | 0.017 | High |
| Compound B | 2 Carbons | 0.005 | Very High |
These modifications impact the compound's ability to bind to the active site of DHFR, increasing its efficacy against target organisms .
Research Findings
- Enzyme Inhibition Studies :
- Toxicity Assessments :
属性
CAS 编号 |
32267-39-3 |
|---|---|
分子式 |
C4H6N4O2 |
分子量 |
142.12 g/mol |
IUPAC 名称 |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1(9)3(10)8-4(6)7-2/h9H,(H5,5,6,7,8,10) |
InChI 键 |
ZMWZGZSARWJATP-UHFFFAOYSA-N |
SMILES |
C1(C(=O)C(=O)NC(=N1)N)N |
规范 SMILES |
C1(=C(N=C(NC1=O)N)N)O |
同义词 |
2,5-diamino-4,5-diketopyrimidine divicine divicine monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















